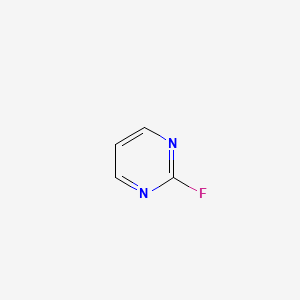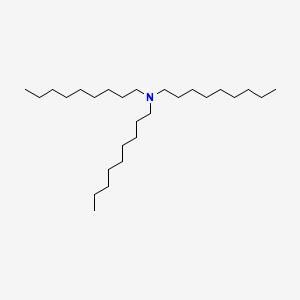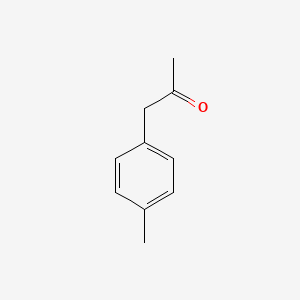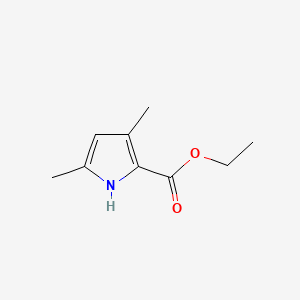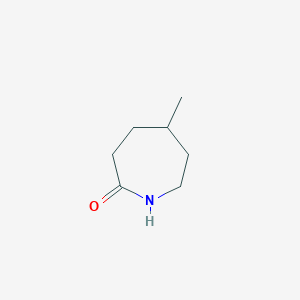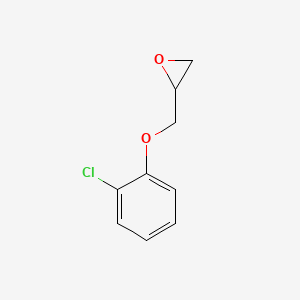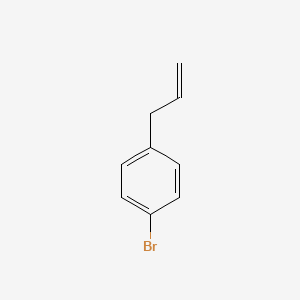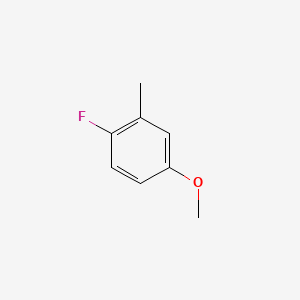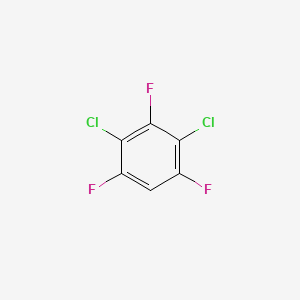
9,10-Dihydro-9,10-ethanoanthracene
Overview
Description
9,10-Dihydro-9,10-ethanoanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C16H14. It is a derivative of anthracene, where the 9 and 10 positions are bridged by an ethano group, resulting in a unique rigid structure. This compound is known for its stability and has been studied for various applications in host-guest chemistry and materials science .
Mechanism of Action
Mode of Action
It’s known that the compound can form a cyclohexane ring via the diels-alder reaction . This suggests that it may interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds.
Biochemical Pathways
Given its potential to cause skin and eye irritation, and respiratory system toxicity , it’s likely that the compound affects pathways related to inflammation and immune response.
Action Environment
It’s known that the compound should be avoided from release to the environment . This suggests that environmental factors such as temperature, pH, and presence of other chemicals could potentially affect the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
9,10-Dihydro-9,10-ethanoanthracene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA and proteins, potentially leading to mutagenic or carcinogenic effects .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can induce the expression of genes associated with antioxidant defense mechanisms, such as those encoding for superoxide dismutase and catalase. Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites such as glucose and lactate .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding to cytochrome P450 enzymes, which can result in the inhibition or activation of these enzymes. This binding can lead to changes in the metabolism of other compounds, potentially resulting in altered pharmacokinetics and dynamics. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade upon prolonged exposure to light and air. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage, as well as alterations in hematological parameters. These effects are likely due to the formation of reactive intermediates and the subsequent oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound can be metabolized to form various hydroxylated and epoxidized derivatives, which can further undergo conjugation reactions with glutathione, glucuronic acid, or sulfate. These metabolic transformations can affect the compound’s bioavailability and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body. Additionally, specific transporters, such as organic anion-transporting polypeptides, may play a role in the cellular uptake and efflux of this compound .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound has been found to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. This localization is likely due to the presence of targeting signals or post-translational modifications that direct the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-ethanoanthracene typically involves the Diels-Alder reaction between anthracene and ethylene. This reaction is carried out under high pressure and elevated temperatures to facilitate the formation of the ethano bridge. The reaction can be represented as follows:
Anthracene+Ethylene→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain the necessary reaction conditions efficiently. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding anthracene derivatives. Common oxidizing agents include molecular oxygen and activated carbon.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, activated carbon, and solvents like xylene.
Reduction: Hydrogen gas and metal catalysts.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products:
Oxidation: Anthracene derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
9,10-Dihydro-9,10-ethanoanthracene has been extensively studied for its applications in various fields:
Chemistry: Used as a host compound in host-guest chemistry to study molecular interactions and selectivity behavior.
Materials Science: Employed in the synthesis of novel materials with unique structural properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a scaffold for biologically active compounds.
Industry: Utilized in the separation and purification of chemical mixtures, particularly in the separation of isomeric compounds
Comparison with Similar Compounds
9,10-Dihydroanthracene: Similar in structure but lacks the ethano bridge, resulting in different chemical properties.
Anthracene: The parent compound, which is more reactive due to the absence of the ethano bridge.
9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid: A derivative with additional carboxylic acid groups, used in host-guest chemistry.
Uniqueness: this compound is unique due to its rigid structure and stability, which make it an excellent candidate for studying molecular interactions and developing new materials. Its ability to form stable inclusion complexes sets it apart from other similar compounds .
Properties
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-2-6-12-11(5-1)15-9-10-16(12)14-8-4-3-7-13(14)15/h1-8,15-16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPCQVCZKDIGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205309 | |
| Record name | 9,10-Ethanoanthracene, 9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5675-64-9 | |
| Record name | 9,10-Ethanoanthracene, 9,10-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005675649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzobicyclo[2.2.2]octadiene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Ethanoanthracene, 9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9,10-dihydro-9,10-ethanoanthracene?
A1: this compound has the molecular formula C16H14 and a molecular weight of 206.28 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: this compound and its derivatives have been extensively characterized using spectroscopic techniques such as NMR (1H and 13C), IR, and Mass Spectrometry. [, , , , , , , , ] For example, the presence of characteristic peaks in 1H NMR spectra helps in understanding the conformation and dynamics of substituents on the this compound scaffold. [, ]
Q3: What is the thermal stability of polymers containing this compound units?
A3: Polymers incorporating this compound units often exhibit high thermal stability. For instance, polyesters containing these units have shown good thermal stability up to 320 °C as measured by thermogravimetric analysis. [] Thermal treatment of these polymers can lead to the elimination of ethylene via a retro [4+2] reaction, resulting in polymers with higher glass transition temperatures (Tg) and storage moduli. []
Q4: Can this compound derivatives be used to create porous materials?
A4: Yes, incorporating this compound units into polymer structures can lead to materials with high free volume and microporosity. For instance, copolymers where spiro-units of PIM-1 are replaced with 9,10-dimethyl-9,10-dihydro-9,10-ethanoanthracene-2,3,6,7-tetrol (CO1) units have shown microporosity confirmed by N2 sorption, positron annihilation lifetime spectroscopy (PALS), Xe sorption, and 129Xe NMR spectroscopy. []
Q5: How are this compound derivatives employed in asymmetric catalysis?
A5: Chiral diamines derived from this compound, such as (11R,12R)-11,12-diamino-9,10-dihydro-9,10-ethanoanthracene, serve as important chiral backbones for ligands used in asymmetric catalysis. [] One prominent example is its application in the Trost asymmetric allylic alkylation. []
Q6: Can you provide examples of this compound-based ligands in palladium-catalyzed reactions?
A6: this compound-11,12-diimine ligands have been successfully employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [, ] These ligands, especially those with bulky and electron-donating substituents, enhance the efficiency of the reaction, allowing for the use of low catalyst concentrations (as low as 0.01 mol%). []
Q7: How is computational chemistry used to study this compound derivatives?
A7: Density functional theory (DFT) calculations are frequently employed to understand the electronic properties, relative stabilities, and NMR spectra of this compound derivatives. [, ] For example, DFT studies on chlorinated ethanoanthracenes provided insights into their relative stabilities and polarity. [] Additionally, DFT calculations combined with experimental data help in elucidating the stereoselectivity of reactions involving these compounds. []
Q8: How do substituents on the this compound scaffold influence its properties?
A8: Substituents significantly impact the reactivity and properties of this compound derivatives. For example, in the nitration of 9-substituted ethanoanthracenes, the position of the substituent directs the nitration towards the β-positions of the aromatic ring. [] Furthermore, the type of substituent on the bridgehead carbon influences the rotational barrier and spatial disposition of N-(2'-methylphenyl) groups in succinimide derivatives. []
Q9: Are there any studies on improving the formulation and stability of this compound derivatives?
A9: While the provided research papers do not delve into detailed formulation strategies, they highlight the impact of factors like temperature and solvent on the stability and properties of this compound derivatives. [, , ] This information is crucial for developing appropriate formulation and storage conditions for these compounds.
Q10: How do this compound derivatives contribute to supramolecular chemistry?
A10: The rigid, roof-shaped structure of many this compound derivatives makes them attractive building blocks in supramolecular chemistry. [, ] For example, they can act as host molecules in the formation of clathrates, crystalline inclusion compounds with guest molecules. [, , , ] The selectivity of clathrate formation can be influenced by the nature of the substituents on the this compound framework. [, ]
Q11: Can this compound derivatives form chiral supramolecular structures?
A11: Yes, chiral this compound derivatives, such as (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine, can assemble with other chiral components to create supramolecular systems with helical chirality. [] The chirality of these systems is often induced by the interplay of central, axial, and helical chiralities of the component molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



